3,4-Dioctadecoxyaniline;hydrochloride
Description
3,4-Dioctadecoxyaniline hydrochloride is an aniline derivative featuring two octadecoxy (C₁₈H₃₇O–) substituents at the 3 and 4 positions of the benzene ring, with an amine group (–NH₂) at position 1 and a hydrochloride counterion. The long alkoxy chains confer high lipophilicity, making the compound suitable for applications requiring hydrophobic interactions, such as surfactants, lipid-based drug delivery systems, or polymer precursors.
Properties
CAS No. |
62950-64-5 |
|---|---|
Molecular Formula |
C42H80ClNO2 |
Molecular Weight |
666.5 g/mol |
IUPAC Name |
3,4-dioctadecoxyaniline;hydrochloride |
InChI |
InChI=1S/C42H79NO2.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-44-41-36-35-40(43)39-42(41)45-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39H,3-34,37-38,43H2,1-2H3;1H |
InChI Key |
JRXWAIPIQQMAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)N)OCCCCCCCCCCCCCCCCCC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dioctadecoxyaniline;hydrochloride typically involves the reaction of aniline with octadecoxy groups under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with octadecoxy halides in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 3,4-Dioctadecoxyaniline;hydrochloride involves large-scale reactors where the reaction conditions are carefully controlled. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for its applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Dioctadecoxyaniline;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the octadecoxy groups can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
3,4-Dioctadecoxyaniline;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 3,4-Dioctadecoxyaniline;hydrochloride involves its interaction with specific molecular targets. The compound can insert itself into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. This property makes it useful in studying membrane dynamics and in the development of drug delivery systems.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences arise from substituent type and chain length:
Key Trends :
- Lipophilicity : Octadecoxy substituents drastically increase logP compared to methoxy, hydroxy, or chloro groups.
- Solubility : Polar groups (e.g., –OH) enhance water solubility, while long alkyl chains reduce it.
- Thermal Stability : Hydrochloride salts (e.g., 3,4-dimethoxyaniline HCl) exhibit higher melting points than neutral analogs.
Key Trends :
- Chlorinated Derivatives : Higher toxicity and environmental persistence compared to alkoxy or hydroxy analogs.
- Hydrochloride Salts : Generally safer due to reduced volatility and improved handling stability.
Regulatory and Handling Considerations
Key Trends :
- Long Alkoxy Chains : May require specialized disposal to prevent environmental contamination.
- Chlorinated Compounds : Subject to stricter regulations due to toxicity and persistence.
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